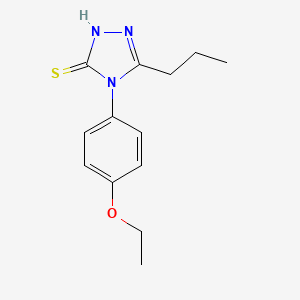

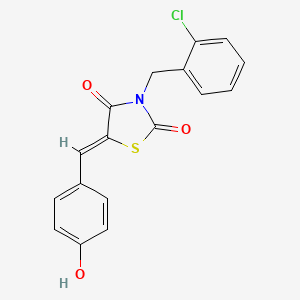

4-(4-ethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

1,2,4-Triazoles are a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. They have been extensively studied due to their diverse range of biological activities and their utility in various chemical reactions.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions, starting from thiosemicarbazides or hydrazides and utilizing various reagents to introduce different substituents on the triazole ring. For example, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione was characterized using spectral techniques and quantum chemical calculations (Koparır et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of 1,2,4-triazoles reveals their conformational flexibility and electronic properties. Density functional theory (DFT) calculations can predict molecular geometry, vibrational frequencies, and nonlinear optical properties, providing insights into the stability and reactivity of these compounds.

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and condensation, to yield a wide array of functionalized compounds. These reactions enable the synthesis of compounds with potential biological and pharmacological applications.

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. X-ray crystallography can provide detailed information on the crystalline structure of these compounds (Ding et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

This compound is a part of a family of novel 1,2,4-triazole derivatives synthesized for their potential antimicrobial activities. Researchers have focused on the synthesis of such derivatives to evaluate their effectiveness against various microorganisms. The antimicrobial screening of these compounds has shown that some possess significant activities against specific test organisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

Crystal Structure Analysis

The crystal structure of related triazole compounds has been studied to understand their molecular geometry and potential applications in material science and medicinal chemistry. Such analyses provide insights into the molecular interactions and stability of these compounds, which is crucial for their application in various fields (Ding et al., 2008).

Corrosion Inhibition

Some derivatives of 1,2,4-triazole have been investigated for their corrosion inhibition properties on different metals in various acidic environments. These studies are essential for industrial applications where metal preservation is critical. The efficiency of these inhibitors is examined through weight loss measurements, electrochemical methods, and surface analysis, showing promising results in protecting metals from corrosion (Yadav et al., 2013).

Synthesis and Properties of Heterocyclic Compounds

Research on triazole derivatives also extends to the synthesis and study of their properties, aiming to explore their pharmacological potential. The introduction of triazole and other heterocyclic fragments into new compounds can significantly influence their biological activity, making them candidates for further drug development and study in various biological applications (Fedotov et al., 2022).

Molecular Docking Studies

Triazole derivatives have been subjected to molecular docking studies to assess their potential as inhibitors against specific biological targets. Such studies help in the rational design of new compounds with enhanced biological activities, providing a basis for the development of novel therapeutic agents (Karayel, 2021).

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-3-5-12-14-15-13(18)16(12)10-6-8-11(9-7-10)17-4-2/h6-9H,3-5H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVLFRFWGKXJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)N1C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)

![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)

![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)

![N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)